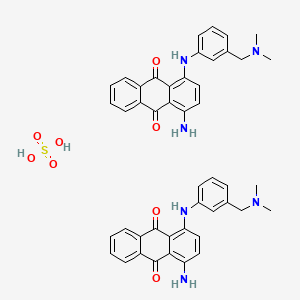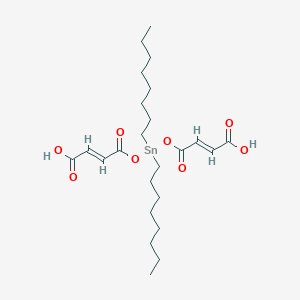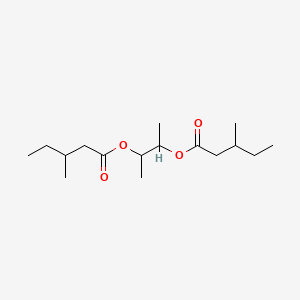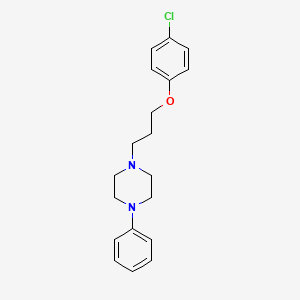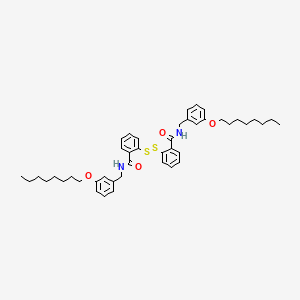
Benzamide, 2,2'-dithiobis(N-((3-(octyloxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of a dithiobis group and an octyloxyphenyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) typically involves the reaction of 2,2’-dithiobisbenzoic acid with an amine derivative. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiobis group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reaction conditions include the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It may also inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-Methylbenzamide
Uniqueness
Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) is unique due to its dithiobis group and octyloxyphenyl moiety, which impart distinct chemical and biological properties. Compared to other benzamides, this compound exhibits enhanced antioxidant and antibacterial activities, making it a valuable candidate for further research and development .
Properties
CAS No. |
37806-27-2 |
|---|---|
Molecular Formula |
C44H56N2O4S2 |
Molecular Weight |
741.1 g/mol |
IUPAC Name |
N-[(3-octoxyphenyl)methyl]-2-[[2-[(3-octoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C44H56N2O4S2/c1-3-5-7-9-11-17-29-49-37-23-19-21-35(31-37)33-45-43(47)39-25-13-15-27-41(39)51-52-42-28-16-14-26-40(42)44(48)46-34-36-22-20-24-38(32-36)50-30-18-12-10-8-6-4-2/h13-16,19-28,31-32H,3-12,17-18,29-30,33-34H2,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
HUNQGRCEYLWQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


